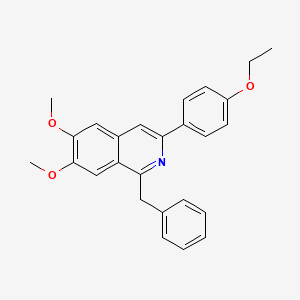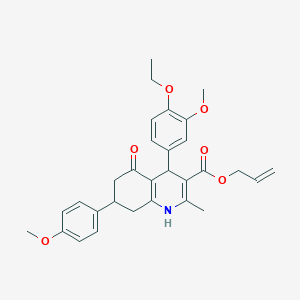![molecular formula C19H18ClNO3S B15041585 N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B15041585.png)
N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. This intermediate is then converted into a phosphonate using triethyl phosphite at elevated temperatures. Subsequent reactions with specific aldehydes and desilylation steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan core.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydrodibenzo[b,d]furan-4-amine hydrochloride
- N-(4-Chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide
Uniqueness
N-(4-chloro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a chloro group and a sulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H18ClNO3S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
N-(4-chloro-6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18ClNO3S/c1-12-6-8-14(9-7-12)25(22,23)21-13-10-16-15-4-2-3-5-18(15)24-19(16)17(20)11-13/h6-11,21H,2-5H2,1H3 |
InChI Key |
BVUJXJWSTHARDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z,5Z)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15041504.png)


![ethyl 1,2-dimethyl-5-[(naphthalen-1-ylcarbonyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15041538.png)
![5-amino-3-{(Z)-2-[4-(benzyloxy)-3-methoxyphenyl]-1-cyanoethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B15041543.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methoxyphenoxy)acetate](/img/structure/B15041549.png)
![3-(4-Chlorophenyl)-3-oxo-2-[(2E)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-ylidene]propanenitrile](/img/structure/B15041553.png)
![1-ethyl-2-[(1E,3Z)-3-(1-ethylnaphtho[1,2-d][1,3]oxazol-2(1H)-ylidene)prop-1-en-1-yl]naphtho[1,2-d][1,3]oxazol-1-ium](/img/structure/B15041557.png)
![(2E)-N-(4-Fluorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B15041559.png)
![Ethyl 2-[2-(3-bromoadamantan-1-YL)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15041566.png)
![N'-[(Z)-(1-Methyl-1H-pyrrol-2-YL)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B15041567.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B15041573.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B15041582.png)
![8-ethyl 6-methyl (2Z)-5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15041583.png)
